2-(8-((3-chlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This compound belongs to the purine dione family, characterized by a 1,3-dimethyl-2,6-dioxo purine core. Its unique structure includes:
- An acetic acid moiety at the 7-position, enhancing solubility and enabling ionic interactions with basic residues in enzymes or receptors.
- Methyl groups at the 1- and 3-positions, which stabilize the purine ring and reduce metabolic degradation .
These features position it as a candidate for therapeutic applications, particularly in inflammation or oncology, where purine analogs are well-studied.
Properties
IUPAC Name |
2-[8-(3-chloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O4/c1-19-12-11(13(24)20(2)15(19)25)21(7-10(22)23)14(18-12)17-9-5-3-4-8(16)6-9/h3-6H,7H2,1-2H3,(H,17,18)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJLTWFWSCNAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC(=CC=C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SNAr with 3-Chloroaniline
Compound (4) is treated with 3-chloroaniline in DMF at 120°C for 24 hours in the presence of K₂CO₃. The reaction exploits the electron-deficient nature of the purine ring, enabling substitution at C8. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to afford 8-((3-chlorophenyl)amino)-7-carboxymethyl-1,3-dimethylxanthine (5) in 60–65% yield.
Key Reaction:
Palladium-Catalyzed Amination (Alternative Method)
For improved regioselectivity, a Buchwald-Hartwig amination is employed. A mixture of (4) , 3-chloroaniline, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene is heated at 100°C for 18 hours under argon. This method achieves higher yields (70–75%) but incurs higher costs due to catalyst usage.
Final Product Characterization
The target compound is validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| SNAr with K₂CO₃ | 60–65 | 98 | Low | High |
| Pd-Catalyzed Amination | 70–75 | 99 | High | Moderate |
The SNAr route is preferred for industrial-scale synthesis due to lower catalyst costs, while the palladium method suits laboratory-scale precision.
Challenges and Optimization Strategies
-
Regioselectivity: Competing substitution at C2 or C6 is mitigated by electron-withdrawing groups (e.g., acetyl at C7) that direct electrophiles to C8.
-
Acid Stability: The acetic acid moiety is prone to decarboxylation under prolonged heating. Reactions are conducted below 60°C post-hydrolysis.
-
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes unreacted aniline and byproducts .
Chemical Reactions Analysis
Types of Reactions
2-(8-((3-chlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against human breast cancer cells, showing a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .
Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against viral infections such as HIV and Hepatitis C. It acts by inhibiting viral replication and modulating host immune responses.
Research Findings :
In vitro studies have shown that the compound can reduce viral loads significantly in infected cell cultures. A notable observation was its ability to interfere with the viral entry process, thus preventing infection .
Enzyme Inhibition
This compound serves as an inhibitor for several key enzymes involved in nucleotide metabolism. Its ability to inhibit enzymes like dihydrofolate reductase (DHFR) makes it a candidate for further exploration in drug development.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate reductase | Competitive | 0.45 |
| Thymidylate synthase | Non-competitive | 0.75 |
| Adenosine deaminase | Mixed | 0.60 |
Molecular Probes
Due to its structural characteristics, this compound can be utilized as a molecular probe in biochemical assays to study cellular processes involving purine metabolism.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate that it has a favorable safety margin when administered at therapeutic doses.
Toxicity Data Summary :
- LD50 (oral) : >2000 mg/kg in rodents
- Mutagenicity Tests : Negative in standard Ames tests
Mechanism of Action
The mechanism by which 2-(8-((3-chlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position substituent critically influences bioactivity and physicochemical properties:
Key Findings :
Functional Group Modifications at the 7-Position
Key Findings :
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
- The target compound’s acetic acid group balances moderate logP and solubility, whereas hydrazide derivatives () exhibit higher lipophilicity but lower solubility .
- Ethyl ester prodrugs () enhance oral bioavailability by masking the carboxylic acid, though requiring enzymatic hydrolysis in vivo .
Research Implications
- Therapeutic Potential: The target compound’s 3-chlorophenylamino and acetic acid groups synergize for selective inhibition of inflammatory mediators (e.g., PDE4B IC₅₀ = 12 nM vs. 35 nM for non-halogenated analogs) .
- Optimization Opportunities : Hybridizing the target’s 8-position halogen with ’s trifluoromethylphenyl acetamide could yield analogs with enhanced blood-brain barrier penetration.
Q & A
Q. What experimental designs are optimal for studying the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer : Employ LPS-induced macrophage (RAW264.7) models to measure TNF-α and IL-6 suppression via ELISA. Combine with RNA-seq to identify differentially expressed genes (e.g., NF-κB targets). Use CRISPR-Cas9 knockouts (e.g., p65 subunit) to confirm pathway specificity .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
